molecular formula C13H23N3 B2364356 1-(1-Adamantyl)-3-ethyl-guanidine CAS No. 803619-71-8

1-(1-Adamantyl)-3-ethyl-guanidine

Cat. No.: B2364356
CAS No.: 803619-71-8
M. Wt: 221.348
InChI Key: VGBFQSVFIIHEDN-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-3-ethyl-guanidine is a compound that features an adamantane core structure, which is known for its unique three-dimensional diamond-like framework. This structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies. The adamantane moiety is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-3-ethyl-guanidine typically involves the functionalization of the adamantane core. One common method is the alkylation of adamantane with ethyl groups followed by the introduction of the guanidine moiety. This can be achieved through a series of steps involving halogenation, nucleophilic substitution, and subsequent guanidination reactions.

Industrial Production Methods

Industrial production of adamantane derivatives often involves the use of catalytic processes to ensure high yield and purity. For example, the use of trifluoromethanesulfonic acid as a catalyst can facilitate the autoacylation of 1-adamantylacetic acid to produce sterically hindered derivatives . These methods are scalable and can be adapted for the production of various adamantane-based compounds.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-3-ethyl-guanidine can undergo several types of chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the guanidine moiety or other functional groups attached to the adamantane core.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing various substituents onto the adamantane framework.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated adamantane derivatives can be used as starting materials, with nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantanone or adamantanol derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds.

Scientific Research Applications

1-(1-Adamantyl)-3-ethyl-guanidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s stability and unique structure make it useful in studying protein-ligand interactions and enzyme inhibition.

    Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties

    Industry: The compound can be used in the development of high-performance polymers and nanomaterials due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3-ethyl-guanidine involves its interaction with specific molecular targets. The adamantane core can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The guanidine moiety can interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian effects.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral compound with a similar adamantane structure.

Uniqueness

1-(1-Adamantyl)-3-ethyl-guanidine is unique due to the presence of both the adamantane core and the guanidine moiety. This combination can provide enhanced stability and specific biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(1-adamantyl)-2-ethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c1-2-15-12(14)16-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBFQSVFIIHEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)NC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803619-71-8
Record name 3-(adamantan-1-yl)-1-ethylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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